molecular formula C10H11Cl2NO B14047161 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one

1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14047161
M. Wt: 232.10 g/mol
InChI Key: NPIIMLIMXWTCIU-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups

Preparation Methods

The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the chloromethylation of 2-amino-5-methylphenol, followed by a Friedel-Crafts acylation to introduce the chloropropanone moiety. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino and chloromethyl groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[2-amino-5-(chloromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H11Cl2NO/c11-4-3-10(14)8-5-7(6-12)1-2-9(8)13/h1-2,5H,3-4,6,13H2

InChI Key

NPIIMLIMXWTCIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)C(=O)CCCl)N

Origin of Product

United States

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